MFCD03536393

Description

MFCD03536393 is a chemical compound cataloged under the MDL number this compound, with commercial availability in quantities ranging from 100 mg to 1000 mg at prices between $64 and $199 . Such compounds are typically used in pharmaceuticals, catalysis, or materials science. The absence of a CAS number in the provided data limits further structural elucidation, but its commercial listing implies relevance in research or industrial applications .

Properties

IUPAC Name |

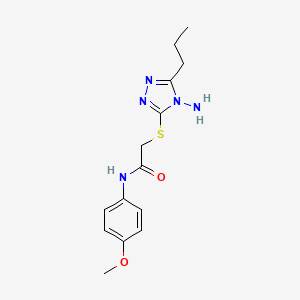

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2S/c1-3-4-12-17-18-14(19(12)15)22-9-13(20)16-10-5-7-11(21-2)8-6-10/h5-8H,3-4,9,15H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAFKFPNETYCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03536393 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Method 1: This method involves the reaction of compound A with compound B under specific conditions to form this compound.

Method 2: Another approach is the use of compound C as a starting material, which undergoes a series of reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. The process involves:

Large-scale reactors: These are used to carry out the reactions under controlled conditions.

Purification techniques: Methods such as distillation, crystallization, and chromatography are employed to purify the product.

Quality control: Rigorous testing is conducted to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD03536393 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: The opposite of oxidation, where hydrogen is added or oxygen is removed.

Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

Oxidizing agents: These include substances like potassium permanganate and hydrogen peroxide.

Reducing agents: Examples are sodium borohydride and lithium aluminum hydride.

Catalysts: Substances like palladium on carbon and platinum are often used to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example:

Oxidation: The product might be an oxidized form of this compound.

Reduction: The product could be a reduced form of the compound.

Substitution: The product would be a new compound with a different substituent.

Scientific Research Applications

MFCD03536393 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

Industry: this compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD03536393 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

Research Findings and Limitations

- Structural Ambiguity : The absence of structural data for this compound limits direct mechanistic comparisons. Its MDL classification aligns with intermediates in drug discovery, but precise applications remain speculative .

- Synthesis Trends : Analogues like Compound A and C emphasize halogenation and cross-coupling strategies, suggesting this compound may participate in similar reactions .

- Commercial Viability : this compound’s lower cost compared to specialized boronic acids (e.g., Compound C) implies scalability for bulk industrial use rather than niche research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.